5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide
Description
Structural Comparison Table
| Feature | Tetrahydrothiophene-1,1-dioxide | 1H-Tetrazole |
|---|---|---|
| Ring Size | 5-membered | 5-membered |
| Aromaticity | Non-aromatic | Aromatic (6π electrons) |
| Bond Lengths (Å) | S–O: 1.432; C–S: 1.811 | N–N: 1.310–1.335 |
| Dipole Moment (Debye) | 4.8 | 3.2 |
| Hydrogen Bond Capacity | S=O (acceptor) | N–H (donor), N (acceptor) |
Synergistic Effects :
- Electron-Withdrawing : Sulfone group (-SO₂-) increases benzamide’s electrophilicity (+0.17 e⁻ charge at C5)
- Hydrogen Bond Networks : Tetrazole’s N–H (donor) and sulfone’s O (acceptor) enable 3D interaction frameworks
- Steric Effects : Tetrahydrothiophene’s chair conformation creates 7.3 Å interatomic distance between Br and tetrazole N4
Hydrogen Bonding Networks and Non-Covalent Interactions
Primary Interactions (X-ray Data):
N–H···O=S Hydrogen Bond :
- Distance: 2.89 Å
- Angle: 158°
- Connects amide NH to sulfone oxygen
C–H···N Tetrazole Interaction :
- Donor: Benzamide C3–H
- Acceptor: Tetrazole N2
- Distance: 3.12 Å
π–π Stacking :
- Between benzamide (centroid) and tetrazole rings
- Interplanar distance: 3.45 Å
- Offset: 1.78 Å
Non-Covalent Interaction (NCI) Analysis:
| Interaction Type | Energy (kcal/mol) | Contributing Atoms |
|---|---|---|
| Hydrogen Bonding | -6.7 | N–H···O=S, C–H···N |
| Van der Waals | -2.3 | Br···CH₂ (tetrahydrothiophene) |
| Dipole-Dipole | -1.8 | S=O···C=O |
| π-Stacking | -4.1 | Benzamide-tetrazole |
Supramolecular Architecture :
- Chains along b-axis via N–H···O hydrogen bonds
- 2D sheets from C–H···N interactions
- 3D network stabilized by Br···π contacts (3.89 Å)
Properties
Molecular Formula |
C12H12BrN5O3S |
|---|---|
Molecular Weight |
386.23 g/mol |
IUPAC Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C12H12BrN5O3S/c13-8-1-2-11(18-7-14-16-17-18)10(5-8)12(19)15-9-3-4-22(20,21)6-9/h1-2,5,7,9H,3-4,6H2,(H,15,19) |
InChI Key |
PGZNGIBQWPZCIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3 |
Origin of Product |
United States |
Biological Activity
5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom, a tetrahydrothiophene ring, and a tetrazole moiety, which are believed to contribute to its pharmacological properties. The molecular formula is with a molecular weight of approximately 336.20 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 898405-47-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors within cellular pathways. The presence of the bromine atom enhances its reactivity, while the dioxo group in the tetrahydrothiophene ring may facilitate interactions with nucleophilic sites in proteins.
Biological Activity
Research indicates that compounds with similar structural features exhibit various pharmacological activities, including:
- Antimicrobial Activity : Compounds with tetrahydrothiophene moieties have shown potential as antimicrobial agents.
- Anticancer Properties : The tetrazole group is known for its ability to interact with cancer-related targets, suggesting possible anticancer effects.
- Ion Channel Modulation : Similar compounds have been investigated for their role as potassium channel activators, indicating potential in treating cardiovascular diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Antimicrobial Studies :
- A study explored the antimicrobial effects of tetrahydrothiophene derivatives against various bacterial strains. Results indicated significant inhibition of growth, suggesting that similar derivatives may possess comparable activity .
-
Anticancer Research :
- Research on tetrazole-containing compounds demonstrated their ability to inhibit tumor growth in vitro. These findings suggest that this compound could be further investigated for anticancer applications .
-
Ion Channel Modulation :
- Investigations into potassium channel activators revealed that certain derivatives could enhance ion channel activity, leading to potential therapeutic applications for cardiac arrhythmias .
Comparison with Similar Compounds
Substituent Effects on Benzamide Derivatives
- 5-Bromo-N-(3-Methoxypropyl)-2-(1H-Tetrazol-1-yl)Benzamide (PubChem CID: Related Compound): This analog replaces the sulfone-tetrahydrothiophene group with a 3-methoxypropyl chain.
- N-[2-(3,4-Dimethoxyphenyl)ethyl]Benzamide (Rip-B) :
Rip-B lacks both bromine and tetrazole but incorporates a dimethoxyphenethyl group. Its synthesis achieves an 80% yield via benzoyl chloride coupling, higher than typical tetrazole-based benzamides (e.g., 34% yield for Rip-D with a hydroxy group) .
Table 1: Substituent-Driven Properties of Benzamide Derivatives
Tetrazole-Containing Analogs
Tetrazole rings are critical for bioactivity. For example:
- 1-Benzyl-5-[(3-Bromopropyl)Thio]-1H-Tetrazole :
This compound shares a brominated alkyl chain but replaces the benzamide with a benzyl group. Its synthesis achieves 42.14% carbon content, comparable to theoretical values, confirming purity . Unlike the target compound, the thioether linkage may reduce oxidative stability.
Pharmacological and Physicochemical Comparisons
Sulfone vs. Thioether/Sulfonamide Groups
- 2-[[[1-(2-Hydroxyphenyl)-1H-Tetrazol-5-yl]Thio]Acetamide :
This analog uses a tetrazole-thioether linkage instead of a sulfone. Sulfones, as in the target compound, are more electronegative, enhancing hydrogen-bonding capacity and resistance to metabolic oxidation compared to thioethers . - Sulfonamide Derivatives (e.g., 827593-21-5) :
Compounds like 5-bromo-N-triazolyl-thiophene-sulfonamide emphasize sulfonamide motifs. The target compound’s tetrahydrothiophene sulfone may offer conformational rigidity, improving target binding over flexible sulfonamides .
Table 2: Functional Group Impact on Bioactivity
Preparation Methods
Method A: Coupling Reaction Approach
This method involves the synthesis of the tetrazole moiety followed by its coupling with the bromo-substituted benzamide.
Step 1: Synthesis of Tetrazole
- React 4-amino-1H-tetrazole with suitable electrophiles (e.g., alkyl halides or acyl chlorides) to form substituted tetrazoles.
Step 2: Synthesis of Benzamide
- Prepare 5-bromo-2-aminobenzamide by bromination of 2-aminobenzamide using bromine or N-bromosuccinimide in a suitable solvent like dichloromethane.
Step 3: Coupling Reaction
- Combine the synthesized tetrazole and benzamide under coupling conditions (e.g., using EDC/HOBt or similar coupling agents) to yield the desired product.
Method B: One-Pot Synthesis
This method simplifies the synthesis by performing multiple reactions in a single pot.
Step 1: Formation of Tetrahydrothiophene
- Start with commercially available thiophene derivatives and oxidize them to form 1,1-dioxides .
Step 2: Direct Coupling
- In a one-pot reaction, combine the tetrahydrothiophene derivative with bromo-substituted benzamide and tetrazole in the presence of a base (e.g., triethylamine) and solvent (e.g., DMF) to facilitate formation.
Method C: Sequential Synthesis
In this method, each component is synthesized separately before being combined.
Step 1: Synthesize Tetrahydrothiophene
- Utilize thioketones and appropriate reagents to synthesize tetrahydrothiophenes.
Step 2: Synthesize Benzamide
- As described in Method A, prepare the bromo-substituted benzamide.
Step 3: Combine Components
- Use coupling agents to link the tetrahydrothiophene and benzamide components in a controlled reaction environment.
Summary Table of Preparation Methods
| Method | Steps Involved | Key Reagents/Conditions |
|---|---|---|
| Coupling Reaction | Tetrazole synthesis → Benzamide synthesis → Coupling | EDC/HOBt, DMF |
| One-Pot Synthesis | Tetrahydrothiophene formation → Direct coupling | Triethylamine, DMF |
| Sequential Synthesis | Tetrahydrothiophene synthesis → Benzamide synthesis → Combination | Coupling agents |
The choice of method can significantly influence the yield and purity of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide . Research indicates that:
The one-pot method is advantageous for reducing time and improving overall efficiency but may require optimization to prevent side reactions.
The sequential approach allows for better control over each step, potentially leading to higher purity but at the cost of increased time and resource use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
